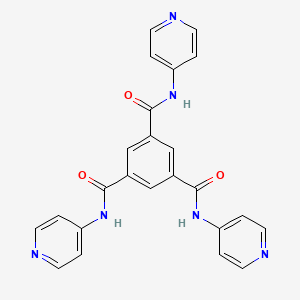

N1,N3,N5-Tri(pyridin-4-yl)benzene-1,3,5-tricarboxamide

Description

Properties

IUPAC Name |

1-N,3-N,5-N-tripyridin-4-ylbenzene-1,3,5-tricarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N6O3/c31-22(28-19-1-7-25-8-2-19)16-13-17(23(32)29-20-3-9-26-10-4-20)15-18(14-16)24(33)30-21-5-11-27-12-6-21/h1-15H,(H,25,28,31)(H,26,29,32)(H,27,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFHCOOYBRXRFAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NC(=O)C2=CC(=CC(=C2)C(=O)NC3=CC=NC=C3)C(=O)NC4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N1,N3,N5-Tri(pyridin-4-yl)benzene-1,3,5-tricarboxamide typically involves the reaction of benzene-1,3,5-tricarboxylic acid (trimesic acid) with pyridin-4-ylamine . The reaction is usually carried out in the presence of a coupling agent such as thionyl chloride or carbodiimide to facilitate the formation of amide bonds. The reaction conditions often include refluxing the mixture under an inert atmosphere for several hours to ensure complete reaction .

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Supramolecular Polymerization Reactions

This compound demonstrates remarkable self-assembly capabilities through hydrogen bonding and π-π interactions. Key findings include:

Table 1: Supramolecular Assembly Characteristics

The addition of formic acid induces formation of water-soluble supramolecular polymers through pyridinyl-amide interactions, creating structures with luminescent properties suitable for formaldehyde detection .

Structural Reactivity in Crystalline States

X-ray crystallography reveals conformational adaptability during intermolecular interactions:

Key structural parameters from monoclinic P2₁/n crystals :

-

Unit cell dimensions:

-

a = 8.2807 Å, b = 14.1554 Å, c = 17.5020 Å

-

β-angle = 98.920°

-

-

Hydrogen bond geometry:

-

N–H···O distances: 2.02–2.15 Å

-

Bond angles: 158–169°

-

The asymmetric unit shows variable dihedral angles between benzene and pyridinyl rings (3.11–20.41°), indicating structural flexibility during supramolecular organization .

Comparative Reactivity with Isomeric Analogues

Table 2: Positional Isomer Effects on Reactivity

The 4-pyridinyl isomer exhibits stronger directional π-interactions compared to 2-pyridinyl derivatives, enabling formation of extended porous architectures .

Environmental Sensitivity

Reaction outcomes show significant solvent dependence:

Observed solubility profile:

-

High solubility: DMF, DMSO

-

Moderate solubility: Methanol, Acetonitrile

Solvent polarity directly impacts supramolecular organization pathways, with polar aprotic solvents favoring monomeric states and aqueous/formic acid mixtures promoting polymerization .

Scientific Research Applications

Drug Delivery Systems

N1,N3,N5-Tri(pyridin-4-yl)benzene-1,3,5-tricarboxamide is being explored for its potential in nanoparticle-assisted drug delivery systems. Research indicates that derivatives of benzene-1,3,5-tricarboxamide can be used to formulate lipid-like nanoparticles (LLNs) for the effective delivery of therapeutic agents such as siRNA and mRNA. These nanoparticles exhibit favorable properties such as enhanced cellular uptake and biocompatibility, making them suitable for gene therapy applications .

Case Study: mRNA Delivery

In a study focusing on the delivery efficiency of LLNs formulated with this compound, it was found that specific formulations significantly improved the expression of luciferase in Hep3B cells compared to other formulations. This suggests that the compound can enhance the transfection efficiency of mRNA-based therapies .

Supramolecular Chemistry

The compound has shown promise in supramolecular polymer formation . Research indicates that benzene-1,3,5-tricarboxamide derivatives can form highly dynamic supramolecular polymers through the exchange of monomers. These polymers have potential applications in drug delivery systems due to their ability to encapsulate various therapeutic agents and release them in a controlled manner .

Case Study: Polymer Dynamics

A study examined the fluorescence emission of BSA incubated with different concentrations of benzene-1,3,5-tricarboxamide-based copolymers. The results demonstrated that these polymers could effectively modulate protein interactions and stability, which is crucial for developing advanced biomaterials .

Biological Applications

This compound has also been investigated for its biological activities. Preliminary studies suggest that it may exhibit anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell growth and survival .

Case Study: Anticancer Activity

In vitro studies on various cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability. Further investigations are needed to elucidate the exact mechanisms involved and to evaluate its efficacy in vivo .

Mechanism of Action

The mechanism of action of N1,N3,N5-Tri(pyridin-4-yl)benzene-1,3,5-tricarboxamide involves its ability to form multiple hydrogen bonds and coordinate with metal ions. This coordination ability allows it to interact with various molecular targets, including enzymes, receptors, and other proteins. The compound’s structural rigidity and ability to form stable complexes make it an effective ligand in various biochemical and industrial processes .

Comparison with Similar Compounds

Pyridyl Positional Isomers

Key Insight : Pyridin-4-yl substituents enhance directional hydrogen bonding (N–H···N) and π-stacking, critical for supramolecular self-assembly. Pyridin-3-yl analogs exhibit weaker interactions due to steric and electronic mismatches .

Functional Group Modifications

Key Insight :

- TT derivatives prioritize mRNA encapsulation via cationic aminoethyl chains, contrasting with Tbenpy’s neutral pyridyl groups.

- Tetrazole analogs mimic carboxylic acids but offer superior stability in acidic environments, expanding coordination versatility .

- Thiol-functionalized tricarboxamides enable redox-responsive drug release, a feature absent in Tbenpy .

Application-Driven Comparisons

Supramolecular Self-Assembly

- Tbenpy : Self-assembles into fluorescent supramolecular polymers in water, driven by N–H···O=C and N–H···N interactions. Selective FA response arises from aldehyde-induced aggregation .

- Pyridin-3-yl analog: Oxidation to N-oxide (L-3Nox) disrupts hydrogen bonding, reducing gelation efficiency .

- Hexa(alkyl)benzene-tricarboxamides : Long alkyl chains enhance hydrophobicity, enabling use as HPLC modifiers for UO₂²⁺/Th⁴⁺ separation .

Biological Activity

N1,N3,N5-Tri(pyridin-4-yl)benzene-1,3,5-tricarboxamide (CAS No. 725274-03-3) is a chemical compound with the molecular formula C24H18N6O3 and a molecular weight of 438.44 g/mol. This compound belongs to a class of hydrogen-bonded organic frameworks and has garnered attention for its potential biological activities and applications in various fields, including biochemistry and materials science.

Chemical Structure and Properties

The structure of this compound features three pyridinyl groups attached to a central benzene ring with three carboxamide functional groups. This configuration allows for unique interactions with biomolecules.

| Property | Value |

|---|---|

| Molecular Formula | C24H18N6O3 |

| Molecular Weight | 438.44 g/mol |

| Boiling Point | 526.1 ± 50.0 °C (Predicted) |

| Density | 1.434 ± 0.06 g/cm³ (Predicted) |

| pKa | 11.73 ± 0.70 (Predicted) |

This compound exhibits its biological activity through several mechanisms:

- Hydrogen Bonding : The compound's ability to form hydrogen bonds is crucial for its interaction with various biological macromolecules, influencing enzyme activity and protein interactions.

- Cellular Effects : It can modulate cellular processes such as signaling pathways, gene expression, and metabolic activities .

- Molecular Interactions : The compound interacts with enzymes and proteins, potentially leading to enzyme inhibition or activation .

Enzyme Interaction

Research indicates that this compound can interact with enzymes involved in critical metabolic pathways. For example, studies have shown that it can influence tryptophan fluorescence emission in serum albumin (BSA), suggesting its role in protein interactions .

Cellular Studies

In vitro studies have demonstrated that this compound affects cell viability and function in various cell lines. For instance, it was found to enhance the delivery efficiency of certain mRNA formulations in Hep3B cells, indicating potential applications in gene therapy .

Case Studies

Several studies have explored the biological implications of this compound:

- Study on Protein Interaction : A study evaluated the interaction between BSA and different concentrations of the compound using fluorescence spectroscopy. Results indicated that higher concentrations increased binding affinity and stability .

- Gene Delivery Applications : In another study focusing on liver cancer cells (Hep3B), formulations containing this compound showed enhanced transfection efficiency compared to controls, highlighting its potential as a delivery vehicle for therapeutic genes .

Q & A

Q. What are the established synthetic protocols for N1,N3,N5-Tri(pyridin-4-yl)benzene-1,3,5-tricarboxamide, and how can purity be optimized?

- Methodological Answer : The compound is synthesized via a condensation reaction between benzene-1,3,5-tricarbonyl trichloride (6 mmol) and 4-aminopyridine (30 mmol) in anhydrous tetrahydrofuran (THF) under inert nitrogen atmosphere. Triethylamine (4.15 mL) is added as a base to neutralize HCl byproducts. The reaction is conducted at 0°C with ice cooling to control exothermicity and stirred for 24 hours. Post-synthesis, purification involves precipitation in cold methanol, followed by recrystallization in DMF/MeOH mixtures. Purity optimization requires analytical techniques such as ¹H-NMR (to confirm amide bond formation), FTIR (to verify carbonyl stretching at ~1650 cm⁻¹), and mass spectrometry (to confirm molecular ion peaks) .

Q. Table 1: Synthesis Parameters

| Reagent | Quantity | Role |

|---|---|---|

| Benzene-1,3,5-tricarbonyl trichloride | 1.60 g (6 mmol) | Core reactant |

| 4-Aminopyridine | 2.80 g (30 mmol) | Ligand source |

| THF (anhydrous) | 80 mL | Solvent |

| Triethylamine | 4.15 mL | Base |

Q. Which spectroscopic and thermal characterization techniques are critical for analyzing this compound?

- Methodological Answer : Key techniques include:

- ¹H-NMR : To confirm proton environments (e.g., pyridyl protons at δ 8.5–8.7 ppm, amide NH at δ 10–11 ppm).

- FTIR : To identify amide C=O stretches (~1650 cm⁻¹) and N–H bends (~3300 cm⁻¹).

- Thermogravimetric Analysis (TGA) : Reveals thermal stability up to ~300°C under nitrogen, with a decomposition profile showing a single major weight loss step .

- Differential Scanning Calorimetry (DSC) : Detects glass transitions or melting points (if applicable).

- Single-crystal X-ray diffraction (SC-XRD) : Resolves supramolecular packing, hydrogen-bonding networks, and dihedral angles (e.g., planar central amide vs. out-of-plane pyridyl arms) .

Advanced Research Questions

Q. How does solvent choice influence the supramolecular assembly and resulting crystal structure?

- Methodological Answer : Solvent polarity and hydrogen-bonding capacity dictate assembly pathways. For example:

- In CHCl₃/MeOH , the compound forms 2D honeycomb HOFs via intermolecular N–H⋯O hydrogen bonds between amides and pyridyl groups .

- In DMF/acetone , disordered non-porous crystals form due to competitive solvent coordination, suppressing directional hydrogen bonding .

- Aqueous DMSO/EtOH mixtures enable hydrogelation upon cooling, driven by hydrophobic collapse and fiber formation .

Experimental Design : Vary solvent systems (e.g., DMF vs. DMSO) during recrystallization and analyze structures via SC-XRD and SEM to correlate solvent parameters (polarity, donor number) with porosity or morphology.

Q. What methodological approaches are used to study its role in hydrogen-bonded organic frameworks (HOFs)?

- Methodological Answer :

- SC-XRD : Maps hydrogen-bonding motifs (e.g., N–H⋯O distances of ~2.8 Å) and 3D packing .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., O⋯H/N⋯H contacts contributing >60% to crystal packing) .

- Gas Adsorption (BET) : Measures surface area and pore size distribution (e.g., HOFs with ~10 Å pores for CO₂ capture) .

- Computational Modeling : Density Functional Theory (DFT) optimizes hydrogen-bond geometries and interaction energies .

Q. How do structural modifications impact its functionality in materials science applications?

- Methodological Answer :

- Peripheral Substitution : Alkyl chains (e.g., 4-dodecylhexadecyl) enhance hydrophobicity for lipid nanoparticle drug delivery .

- Coordination Sites : Pyridyl nitrogen atoms bind transition metals (e.g., Fe²⁺, Cd²⁺) to form metallogels or spin-crossover frameworks .

- Aromatic Core Variations : Replacing benzene with cyclohexane (TA 3) alters gelation selectivity (e.g., Cd²⁺-specific gels vs. Zn²⁺ inactivity) .

Table 2: Functional Modifications

| Modification | Application | Key Finding |

|---|---|---|

| Long alkyl chains | Drug delivery | Enhanced mRNA encapsulation efficiency |

| Metal coordination | Spin-crossover materials | FeII frameworks with tunable magnetic properties |

Q. How can contradictions in self-assembly behavior across studies be resolved?

- Methodological Answer : Discrepancies arise from solvent polarity, temperature, and counterion effects. For example:

- Hydrogel vs. Non-gel States : Kumar et al. (2004) observed hydrogelation in aqueous/organic mixes , while Luo et al. reported solvent-dependent HOFs .

- Resolution Strategy :

- Systematically vary temperature (cooling rates) and ion content (e.g., SO₄²⁻ vs. Cl⁻) during assembly.

- Use time-resolved SAXS/WAXS to track nucleation kinetics and intermediate phases.

- Compare H-bonding networks via SC-XRD under identical conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.